6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-6-3-7-16(9-8-15)12-5-2-4-11(10-13)14-12/h2,4-5H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAKDUGTIPXEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile typically involves the reaction of 4-methyl-1,4-diazepane with 2-chloropyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the diazepane nitrogen attacks the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced forms with hydrogenated nitrile or pyridine rings.
Substitution: New derivatives with substituted functional groups replacing the nitrile group.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the molecular formula CHN and a molecular weight of 216.28 g/mol. Its structure features a pyridine ring substituted with a carbonitrile group and a 1,4-diazepane moiety, which contributes to its biological activity.
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds similar to 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
2. Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological applications. Compounds containing diazepane rings have been studied for their effects on neurotransmitter systems, making them candidates for treating anxiety and depression .
3. Antimicrobial Properties
Preliminary studies suggest that derivatives of pyridine and diazepane compounds may possess antimicrobial activities. This is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
- Core Heterocycle: The pyridine core in the target compound contrasts with dihydropyrimidine () and quinazoline () cores in analogs. Pyridine’s aromaticity may enhance π-stacking interactions compared to partially saturated dihydropyrimidines.
- Diazepane Modifications: The 4-methyl group on the diazepane ring in the target compound differs from the acetylated diazepane in ’s compound , which may alter solubility or metabolic stability.
- Functional Groups: The carbonitrile group is conserved in multiple analogs, suggesting its role in electronic modulation or target binding.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The diazepane ring in the target compound may reduce logP compared to ’s lipophilic trifluoromethylbenzylthio group, improving aqueous solubility.
- Molecular Weight: At ~246 g/mol, the target compound falls within Lipinski’s rule-of-five guidelines, suggesting oral bioavailability, unlike larger analogs like compound 27 (~542 g/mol) .
- Steric Effects: The diazepane’s flexibility could enhance binding to shallow protein pockets compared to rigid imidazole () or thiazole () substituents .
Biologische Aktivität
6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, a compound with the CAS number 910108-88-2, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, particularly its anticancer effects and other biological activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 4-methyl-1,4-diazepane moiety and a carbonitrile group. The structural formula is represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon adenocarcinoma (HT29) cell lines.
- IC50 Values : The compound demonstrated varying degrees of potency, with IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.41 | Induction of apoptosis |
| A549 | 0.65 | Inhibition of P-glycoprotein |
| HT29 | 1.50 | Activation of caspase cascade |
Flow cytometry assays confirmed that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression, such as Janus kinases (JAK1 and JAK2) and Aurora A kinase .
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives related to this compound. The derivatives exhibited enhanced anticancer activity compared to the parent compound, emphasizing structure-activity relationships (SAR) that could guide future drug development .
Safety and Toxicology
While the anticancer potential is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that at therapeutic doses, the compound has a favorable safety profile. However, comprehensive studies are necessary to fully understand its toxicity and side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
